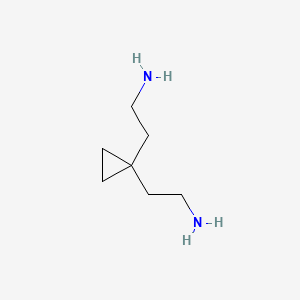
2,2'-(Cyclopropane-1,1-diyl)diethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Cyclopropane-1,1-diyl)diethanamine is an organic compound with the molecular formula C7H16N2 It features a cyclopropane ring bonded to two ethanamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Cyclopropane-1,1-diyl)diethanamine typically involves the reaction of cyclopropane derivatives with ethanamine. One common method involves the use of cyclopropane-1,1-dicarboxylic acid as a starting material, which is then converted to the corresponding diester. This diester undergoes reduction to yield the desired diethanamine compound .
Industrial Production Methods
Industrial production of 2,2’-(Cyclopropane-1,1-diyl)diethanamine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Cyclopropane-1,1-diyl)diethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: The ethanamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2,2’-(Cyclopropane-1,1-diyl)diethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,2’-(Cyclopropane-1,1-diyl)diethanamine involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, potentially altering their activity. The ethanamine groups may also participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1,1-dicarboxylic acid: A precursor in the synthesis of 2,2’-(Cyclopropane-1,1-diyl)diethanamine.
Cyclopropane-1,1-diyl diacetate: Another derivative of cyclopropane with different functional groups.
Uniqueness
2,2’-(Cyclopropane-1,1-diyl)diethanamine is unique due to its combination of a cyclopropane ring and ethanamine groups, which confer distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
2-[1-(2-aminoethyl)cyclopropyl]ethanamine |
InChI |
InChI=1S/C7H16N2/c8-5-3-7(1-2-7)4-6-9/h1-6,8-9H2 |
InChI Key |
VTJCVXSDZPOAPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCN)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Methylpyrido[3,2-c]pyridazin-4-amine](/img/structure/B13100775.png)
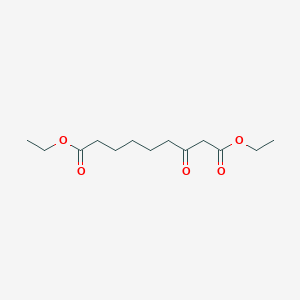
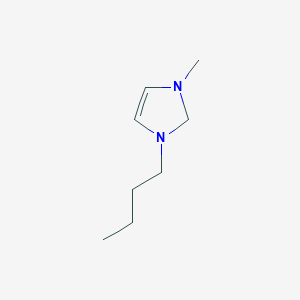
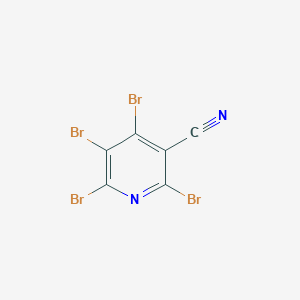

![5,6-dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione](/img/structure/B13100809.png)
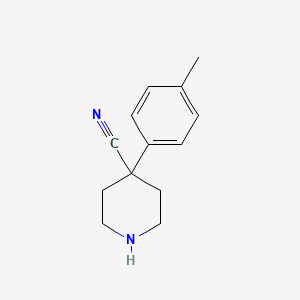

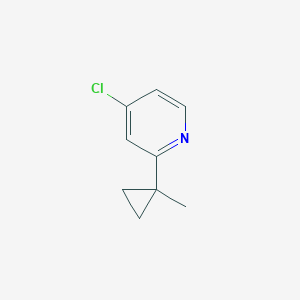
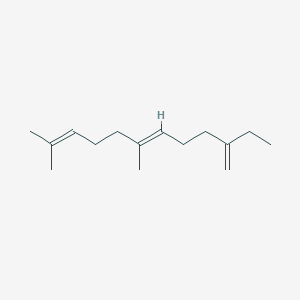
![(8S,9AR)-octahydro-1H-pyrido[1,2-a]pyrazin-8-ol](/img/structure/B13100841.png)
![Imidazo[5,1-C][1,2,4]triazine](/img/structure/B13100844.png)

